molecular formula C25H20O3S B15363920 Triphenylsulfonium 2-hydroxybenzoate CAS No. 345580-99-6

Triphenylsulfonium 2-hydroxybenzoate

Cat. No.: B15363920
CAS No.: 345580-99-6
M. Wt: 400.5 g/mol
InChI Key: KKLIEUWPBXKNFS-UHFFFAOYSA-M
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Description

Properties

CAS No.

345580-99-6

Molecular Formula

C25H20O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-carboxyphenolate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C7H6O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-6-4-2-1-3-5(6)7(9)10/h1-15H;1-4,8H,(H,9,10)/q+1;/p-1

InChI Key

KKLIEUWPBXKNFS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)[O-]

Origin of Product

United States

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality triphenylsulfonium 2-hydroxybenzoate.

Chemical Reactions Analysis

Types of Reactions: Triphenylsulfonium 2-hydroxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Triphenylsulfonium 2-hydroxybenzoate is utilized in several scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of other chemical compounds and as a reagent in organic synthesis.

  • Biology: The compound is used in biological studies to investigate enzyme inhibition and cellular processes.

  • Industry: this compound is employed in the production of polymers and as a photoacid generator in photolithography processes.

Mechanism of Action

Triphenylsulfonium 2-hydroxybenzoate is compared with other similar compounds such as triphenylsulfonium chloride and triphenylsulfonium nonaflate. While these compounds share the triphenylsulfonium core, the presence of the 2-hydroxybenzoate group imparts unique properties to this compound, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Triphenylsulfonium 2-hydroxybenzoate (1:1)
  • CAS Registry Number : 345580-99-6
  • Molecular Formula : C25H20O3S
  • Molecular Weight : 400.49 g/mol

Structural Features :
This compound consists of a triphenylsulfonium cation paired with a 2-hydroxybenzoate (salicylate) anion. The sulfonium group imparts cationic characteristics, while the aromatic hydroxybenzoate moiety contributes to solubility and reactivity .

Toxicity Profile :

  • Acute Oral Toxicity (LD50) : 50–300 mg/kg (Category 3 under GHS classification) .
  • Regulatory Status : Classified as a hazardous substance requiring chemical business licensing and compliance with safety regulations .

Comparison with Similar Compounds

Structural Analogs: Sulfonium Salts

Compound CAS Number LD50 (Oral) Toxicity Category Key Features
This compound 345580-99-6 50–300 mg/kg Category 3 Combines sulfonium cation with salicylate; high toxicity
Tricarbomonocyclic sulfonium salt 1186651-99-9 300–2000 mg/kg Category 4 Substituted haloheteromonocycle; lower toxicity
(4-Methylphenyl)diphenylsulfonium salt 1186651-99-9 Not reported N/A Modified phenyl groups; used in specialty polymers

Key Differences :

  • This compound exhibits higher acute toxicity compared to tricarbomonocyclic sulfonium salts due to the salicylate anion’s bioactivity .
  • The triphenylsulfonium cation is common in photoresist applications, but pairing with salicylate may alter solubility or photochemical reactivity compared to other anions (e.g., triflate) .

Functional Analogs: Hydroxybenzoate Derivatives

Compound CAS Number Structure Biological Activity/Use
2-Hydroxybenzoate (Salicylate) 69-72-7 C7H6O3 Anti-inflammatory; precursor to aspirin
2,5-Dihydroxybenzoate (Gentisate) 490-79-9 C7H6O4 Microbial metabolism intermediate
5-Sulphosalicylic Acid 97-05-2 C7H6O6S Biochemical reagent; protein precipitation
Ethyl 2-Hydroxybenzoate 118-93-4 C9H10O3 Flavoring agent; microbial correlations in fermentation

Key Differences :

  • Unlike free 2-hydroxybenzoate (salicylate), the sulfonium salt form lacks reported anti-inflammatory activity but exhibits higher toxicity .
  • Ethyl 2-hydroxybenzoate, an ester derivative, is associated with microbial volatile organic compound production, unlike the ionic triphenylsulfonium salt .

Nitrobenzoate and Related Compounds

highlights structural analogs like 2-nitrobenzoate (2NBA) and isomers (3-nitro-, 4-nitro-). This suggests divergent biological interactions due to the sulfonium group and absence of nitro functional groups.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing triphenylsulfonium 2-hydroxybenzoate, and how can purity be ensured during isolation?

  • Methodological Answer : The synthesis involves coupling reactions in tetrahydrofuran (THF) with triethylamine as a base to neutralize byproducts. After reaction completion (monitored via thin-layer chromatography), triethylammonium chloride is removed by filtration. Purification is achieved via column chromatography, and structural confirmation requires X-ray crystallography or NMR . To ensure purity, rigorous solvent evaporation and repeated column elution with polar/non-polar solvent mixtures are recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what challenges arise in data interpretation?

  • Methodological Answer : NMR (¹H, ¹³C) and X-ray crystallography are primary tools. Challenges include distinguishing overlapping aromatic proton signals and verifying counterion interactions. For example, semi-quantitative NMR errors can occur if reference compounds are misassigned (e.g., confusion with 4-acetamidophenyl 2-hydroxybenzoate). Cross-validation with FT-IR (for sulfonium and carboxylate groups) and mass spectrometry is advised .

Q. What safety protocols are essential when handling triphenylsulfonium salts in laboratory settings?

  • Methodological Answer : Use gloves, goggles, and fume hoods due to potential respiratory and skin irritation. Avoid incompatible reagents like strong oxidizers. Immediate first-aid measures for exposure include rinsing with water and consulting a physician. Storage should be in airtight containers at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How do photochemical decomposition mechanisms of triphenylsulfonium salts influence their reactivity in radical-generating systems?

  • Methodological Answer : Under UV light, triphenylsulfonium salts generate sulfinyl radical cations via cage-escape processes. These radicals initiate chain reactions in resist materials (e.g., ArF/KrF lithography). Mechanistic studies using time-resolved spectroscopy reveal competing pathways: radical recombination vs. electron transfer. Reaction kinetics can be modulated by solvent polarity and counterion pairing .

Q. What strategies optimize reaction yields in sulfonium-based coupling reactions while minimizing byproducts?

  • Methodological Answer : Yield optimization requires stoichiometric control of reactants (e.g., 1:1 molar ratio of tetrachloromonospirophosphazene to carbazolyldiamine) and slow addition of reagents to prevent exothermic side reactions. Triethylamine acts as both a base and phase-transfer catalyst. Post-reaction, fractional crystallization in ethanol/water mixtures reduces phosphazene oligomer impurities .

Q. How can analytical discrepancies in quantifying this compound be resolved, particularly in mixed-phase systems?

  • Methodological Answer : Discrepancies often arise from matrix effects in UV-Vis or NMR. For example, using an incorrect reference compound (e.g., salophen derivatives) skews semi-quantitative NMR results. Internal standards (e.g., deuterated analogs) and standardized calibration curves improve accuracy. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradients resolves co-eluting species .

Q. What role does counterion exchange play in modulating the solubility and stability of this compound?

  • Methodological Answer : The 2-hydroxybenzoate counterion enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to halide-based sulfonium salts. Stability studies show that electron-withdrawing substituents on the benzoate ring reduce hydrolytic degradation. Ion-pairing dynamics can be probed via conductivity measurements and molecular dynamics simulations .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the thermal stability of triphenylsulfonium salts?

  • Methodological Answer : Contradictions often stem from varying experimental conditions (e.g., heating rate, atmosphere). Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals decomposition pathways: sulfonium degradation (200–250°C) vs. benzoate decarboxylation (>300°C). Cross-referencing differential scanning calorimetry (DSC) data with mass loss profiles clarifies stability thresholds .

Q. What experimental controls are critical when studying sulfonium salt reactivity in radical polymerization?

  • Methodological Answer : Include radical traps (e.g., TEMPO) to confirm radical-mediated pathways. Control reactions without photoinitiators distinguish thermal vs. photolytic activation. Electron paramagnetic resonance (EPR) spectroscopy identifies transient radical species, while gel permeation chromatography (GPC) monitors polymer chain length distributions .

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